molecular formula C20H24ClN3O2 B6432258 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 91616-71-6

2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6432258
CAS No.: 91616-71-6
M. Wt: 373.9 g/mol
InChI Key: COVXUPFDPKSMSB-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a chloro group, a methoxyphenyl group, and a piperazine ring, which are key structural components contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the reaction of 2-methoxyaniline with diethanolamine to form the piperazine core, followed by chlorination and subsequent reaction with benzoyl chloride to introduce the benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide carboxylic acid.

  • Reduction: : this compound amine.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological targets, such as enzymes and receptors.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring interacts with the active site, leading to modulation of biological pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the piperazine ring. Similar compounds include:

  • 2-chloro-N- [4- (4-methylpiperazino)phenyl]benzamide

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-9-5-4-8-18(19)24-14-12-23(13-15-24)11-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVXUPFDPKSMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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